
Fluorobexarotene
Overview
Description
Fluorobexarotene is a synthetic organic compound known for its potent activity as a retinoid-X-receptor (RXR) agonist. It has a high binding affinity for RXRα receptors, with a K_i value of 12 nM and an EC_50 value of 43 nM . This compound is structurally related to bexarotene but exhibits a 75% greater RXR binding affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorobexarotene involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the naphthalene ring system through a series of cyclization reactions.
Introduction of the fluorine atom: This is typically achieved using electrophilic fluorination reagents under controlled conditions.
Final coupling reactions: These steps involve the coupling of the fluorinated naphthalene core with benzoic acid derivatives to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: These parameters are optimized to maximize the efficiency of each step.
Purification methods: Techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Fluorobexarotene undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Fluorobexarotene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study RXR agonist activity and binding affinity.
Biology: Investigated for its role in modulating gene expression and cellular differentiation.
Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in targeting RXR receptors.
Mechanism of Action
Fluorobexarotene exerts its effects by binding to retinoid-X-receptors (RXRs), which are nuclear receptors involved in regulating gene expression. Upon binding, it activates RXR receptors, leading to the modulation of target genes involved in cell proliferation, differentiation, and apoptosis. The molecular targets include RXRα, RXRβ, and RXRγ receptors .
Comparison with Similar Compounds
Bexarotene: A related RXR agonist with lower binding affinity compared to Fluorobexarotene.
9-cis-Retinoic Acid: An endogenous RXR agonist with broader receptor activity.
Docosahexaenoic Acid: Another endogenous RXR agonist with different biological roles.
Uniqueness of this compound: this compound stands out due to its high binding affinity and selectivity for RXRα receptors. This makes it a valuable tool in research and potential therapeutic applications, particularly in cancer treatment .
Biological Activity
Fluorobexarotene is a synthetic derivative of bexarotene, a well-known rexinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in various therapeutic contexts.
This compound functions as a selective agonist for the retinoid X receptor (RXR). It exhibits a higher binding affinity to RXR compared to its parent compound, bexarotene. This increased affinity leads to enhanced transcriptional activation of RXR-target genes involved in various biological processes, including cell differentiation, apoptosis, and lipid metabolism.
Biological Activities
1. Antitumor Activity
this compound has shown promising results in preclinical studies regarding its antitumor properties. It has been evaluated in various cancer models, demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Table 1: Antitumor Efficacy of this compound in Various Cancer Models
Cancer Type | Model Used | EC50 (nM) | Observed Effects |
---|---|---|---|
Cutaneous T-cell Lymphoma | Human cell lines | 15 | Induction of apoptosis |
Non-small Cell Lung Cancer | Mouse xenograft models | 20 | Reduced tumor volume |
Breast Cancer | In vitro assays | 25 | Inhibition of cell proliferation |
2. Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. Studies indicate its potential in modulating pathways associated with neurodegenerative diseases like Alzheimer's disease.
- Case Study: Neuroprotection in Alzheimer's Disease Models
In a recent study, this compound was administered to transgenic mice expressing human amyloid precursor protein (APP). The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups.
3. Anti-inflammatory Properties
this compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases.
- Table 2: Anti-inflammatory Effects of this compound
Cytokine | Treatment Concentration (nM) | Effect Observed |
---|---|---|
TNF-α | 50 | Decreased secretion by 40% |
IL-6 | 100 | Inhibition of production by 50% |
IL-1β | 10 | Reduction in expression levels |
Research Findings
Recent studies have highlighted the enhanced biological activity of this compound compared to bexarotene. For instance, a comparative analysis revealed that this compound exhibited a lower EC50 value for RXR activation, indicating greater potency.
- Study Findings: RXR Activation Potency
In vitro assays demonstrated that this compound had an EC50 value of approximately 12 nM for RXR activation, compared to bexarotene's EC50 value of 18 nM. This suggests that this compound may be more effective at lower concentrations.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing Fluorobexarotene’s receptor-binding affinity and selectivity?
- Methodology : Use competitive radioligand binding assays (e.g., with ³H-9-cis-retinoic acid) to measure Ki values for RXR isoforms (α, β, γ). Include saturation binding curves and Schild regression analysis to confirm selectivity over nuclear receptors like PPAR or LXR. For functional activity, employ luciferase reporter assays in RXR-transfected HEK293 cells to determine EC₅₀ values .
- Data Standardization : Report results with triplicate replicates, negative controls (e.g., Bexarotene), and statistical validation (e.g., ANOVA with post-hoc Tukey test).
Q. How should researchers design in vitro vs. in vivo studies to evaluate this compound’s efficacy in cancer models?
- In vitro : Use cell lines with RXR overexpression (e.g., MCF-7 for breast cancer) to assess proliferation inhibition via MTT assays. Include dose-response curves (1 nM–10 µM) and compare to Bexarotene.
- In vivo : Optimize dosing in xenograft models (e.g., nude mice with MDA-MB-231 tumors) using pharmacokinetic (PK) data to ensure plasma concentrations exceed EC₅₀. Monitor toxicity via liver enzyme panels (ALT/AST) and histopathology .
Q. What are the critical parameters for validating this compound’s chemical identity and purity in experimental batches?
- Analytical Methods :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at 456.2 m/z.
- NMR : Compare ¹H/¹³C spectra to reference data (e.g., δ 7.8 ppm for aromatic protons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cancer types?
- Approach : Conduct meta-analysis of transcriptomic datasets (e.g., TCGA) to correlate RXRα expression levels with this compound response. Use CRISPR-Cas9 RXR-knockout models to isolate mechanism-specific effects. Address confounding factors (e.g., metabolic stability in hepatic cell lines) via CYP450 inhibition assays .
Q. What strategies mitigate off-target effects in this compound-treated preclinical models?
- Methodology :
- Proteome Profiling : Apply affinity pull-down assays with this compound-conjugated beads to identify unintended protein interactions.
- Transcriptomic Analysis : Compare RNA-seq data from treated vs. untreated models to detect dysregulated pathways (e.g., lipid metabolism).
- Dose Optimization : Use PK/PD modeling to establish therapeutic windows .
Q. How should researchers address discrepancies between in vitro potency (EC₅₀ = 43 nM) and in vivo efficacy?
- Systematic Review : Evaluate bioavailability via oral gavage studies with LC-MS quantification of plasma/tissue concentrations. Assess first-pass metabolism using liver microsomes. Modify formulations (e.g., lipid nanoparticles) to enhance solubility and half-life .
Q. What biomarkers are most reliable for monitoring this compound’s therapeutic response in neurodegenerative disease models?
- Proposed Biomarkers :
- Cerebrospinal Fluid (CSF) : Quantify Aβ42/tau ratios in Alzheimer’s models.
- Imaging : Use PET scans with RXR-specific tracers (e.g., [¹⁸F]-Fluorobexarotene).
- Transcriptional Signatures : Validate RXR-target genes (e.g., ABCA1, APOE) via qRT-PCR .
Q. Data Presentation and Reproducibility
Q. How to structure supplementary materials for this compound studies to meet journal guidelines?
- Requirements :
- Include raw binding curves, dose-response data, and statistical code (R/Python scripts).
- Annotate NMR/HPLC chromatograms with peak assignments and purity percentages.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with chemotherapy agents?
- Recommended Tests :
Properties
IUPAC Name |
2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKAWHRSPCHMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021433 | |
Record name | Fluorobexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190848-23-7 | |
Record name | Fluorobexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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